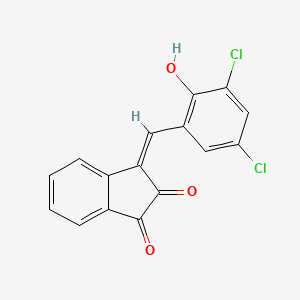

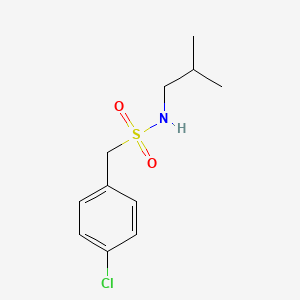

3-(3,5-dichloro-2-hydroxybenzylidene)-1H-indene-1,2(3H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(3,5-dichloro-2-hydroxybenzylidene)-1H-indene-1,2(3H)-dione and related compounds often involves Knoevenagel condensation or similar procedures. A study reported an efficient Knoevenagel procedure for synthesizing 2-arylidene indan-1,3-diones using ZrOCl2·8H2O as a catalyst, highlighting the versatility of these methods in producing hydroxylated derivatives with potential inhibitory activity against various enzymes (Oliveira et al., 2018).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular arrangement and bonding interactions. For instance, the structure of a closely related compound, 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, revealed a monoclinic space group arrangement, emphasizing the role of crystallography in understanding these compounds' structural features (Analytical Sciences: X-ray Structure Analysis Online, 2007).

Chemical Reactions and Properties

Research into the chemical reactions of indene dione derivatives has explored their reactivity with various nucleophilic reagents. For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione react with nucleophiles like potassium hydroxide, ammonia, and hydrazine hydrate, producing a range of functionalized compounds (Tetere et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in various environments. Detailed investigations into these aspects are necessary for a comprehensive understanding but were not directly available in the reviewed literature for 3-(3,5-dichloro-2-hydroxybenzylidene)-1H-indene-1,2(3H)-dione.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are vital for predicting the behavior of these compounds in chemical reactions. Studies on related compounds, like the synthesis and reactivity of indeno[1,2-c]chromene-6,11-dione derivatives, provide valuable insights into the chemical nature and potential applications of 3-(3,5-dichloro-2-hydroxybenzylidene)-1H-indene-1,2(3H)-dione (Mahmoud et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Activity

3-(3,5-Dichloro-2-Hydroxybenzylidene)-1H-Indene-1,2(3H)-Dione and its derivatives have been synthesized and evaluated for their potential in various scientific research applications. For example, a study demonstrated the efficient synthesis of 2-arylidene indan-1,3-diones via Zirconium catalyzed Knoevenagel condensation, showing significant inhibitory activity against NS2B-NS3 protease of West Nile Virus. The hydroxylated derivatives displayed varying degrees of effectiveness, indicating their potential as noncompetitive enzyme inhibitors with insights on the binding mode provided by docking and electrostatic potential surfaces investigations (Oliveira et al., 2018).

Leishmanicidal and Cytotoxic Activities

Another study explored the leishmanicidal and cytotoxicity evaluation of 2-arylidene indan-1,3-diones, revealing significant activities against leukemia cell lines and Leishmania amazonensis. This work also applied a four-dimensional quantitative structure–activity analysis (4D-QSAR), offering insights into the mode of action of indandione derivatives for biological activity, highlighting the importance of polar groups and bulky nonpolar substituents in enhancing activity (De Souza et al., 2021).

Optical Non-Linearity Applications

Research into arylmethylene-1,3-indandione based molecular glasses revealed third-order optical non-linearity, suggesting applications in non-linear optical investigations. The study found that linked structures derived from arylmethylene-1,3-indandione exhibited higher molecular second-order hyperpolarizability, indicating potential uses in photonic devices and materials (Seniutinas et al., 2012).

Propriétés

IUPAC Name |

(3Z)-3-[(3,5-dichloro-2-hydroxyphenyl)methylidene]indene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2O3/c17-9-5-8(14(19)13(18)7-9)6-12-10-3-1-2-4-11(10)15(20)16(12)21/h1-7,19H/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRNOFEMNRXDD-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)

![methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4617507.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)

![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)

![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)

![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)

![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)

![{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4617569.png)

![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)